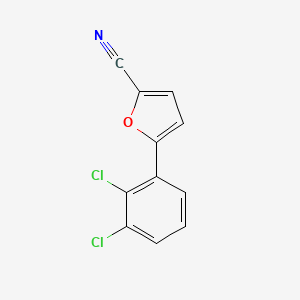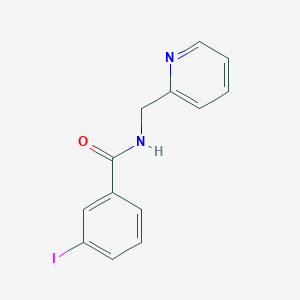![molecular formula C12H10N4 B5364189 [4-(4-methylphenyl)-2-pyrimidinyl]cyanamide](/img/structure/B5364189.png)
[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide, also known as MPYC, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPYC is a pyrimidine derivative that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of [4-(4-methylphenyl)-2-pyrimidinyl]cyanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth, inflammation, and microbial infection. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the NF-κB pathway, a key regulator of inflammation. In addition, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell growth and induces apoptosis in cancer cells. This compound has also been found to decrease the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as an anti-inflammatory agent. Additionally, this compound has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(4-methylphenyl)-2-pyrimidinyl]cyanamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on [4-(4-methylphenyl)-2-pyrimidinyl]cyanamide. One area of interest is the development of more efficient synthesis methods for this compound and its analogs. Another area of interest is the investigation of the potential of this compound as an anti-cancer agent in animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential as an anti-inflammatory and anti-microbial agent. Finally, the development of more effective delivery methods for this compound may improve its therapeutic potential.
Métodos De Síntesis
The synthesis of [4-(4-methylphenyl)-2-pyrimidinyl]cyanamide involves the reaction of 4-(4-methylphenyl)pyrimidine-2-amine with cyanogen bromide in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 224-226°C.
Aplicaciones Científicas De Investigación
[4-(4-methylphenyl)-2-pyrimidinyl]cyanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-microbial activity against a variety of bacteria and fungi.
Propiedades
IUPAC Name |
[4-(4-methylphenyl)pyrimidin-2-yl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-2-4-10(5-3-9)11-6-7-14-12(16-11)15-8-13/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAVOSPFCCVUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5364121.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5364125.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5364135.png)

![{1-[4-(diethylamino)benzyl]-3-piperidinyl}methanol](/img/structure/B5364152.png)

![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5364170.png)

![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5364184.png)
![N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5364194.png)
![methyl 7-(4-bromophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5364201.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364207.png)